N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
The compound N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a thiophene-substituted thiazole core linked to an acetamidophenyl group. Its molecular architecture combines a 1,3-thiazole ring substituted at the 2-position with a thiophene moiety and at the 4-position with an acetamide chain. This structural motif is characteristic of bioactive molecules targeting enzyme receptors or ion channels, often explored for antimicrobial, anticancer, or neurological applications .
Properties
Molecular Formula |
C17H15N3O2S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-11(21)18-12-4-2-5-13(8-12)19-16(22)9-14-10-24-17(20-14)15-6-3-7-23-15/h2-8,10H,9H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
YBSXZTDQMPVLNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Acetamidophenyl group : Contributes to the compound's solubility and interaction with biological targets.
- Thiazole ring : Known for its role in various biological activities, particularly in anticancer and antimicrobial properties.
- Thiophene moiety : Often associated with enhanced electron-donating properties, which can influence biological interactions.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways that promote tumor growth.
Case Study: In Vitro Efficacy
In a study examining the effects on human breast cancer cells (MCF7), this compound demonstrated an IC50 value of approximately 5.48 µM, indicating significant cytotoxicity against cancer cells while showing reduced toxicity towards normal fibroblast cells.
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various pathogens. The thiazole and thiophene components are known to enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
Research Findings
A comparative study indicated that derivatives similar to this compound possess varying degrees of antimicrobial efficacy. The presence of electron-withdrawing groups was found to enhance activity against Gram-positive bacteria.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Targeting enzymes critical for cell survival in cancer and microbial cells.
- DNA Interaction : Binding to DNA, leading to interference with replication and transcription processes.
Data Table: Biological Activity Summary
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of thiazole derivatives, including N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide, as promising antiviral agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on viral replication.
Case Study: Inhibition of HCV NS5B
A study demonstrated that thiazole derivatives can inhibit Hepatitis C Virus (HCV) NS5B RNA polymerase activity. The compound's structure allows it to interact effectively with the viral enzyme, showcasing an IC50 value comparable to established antiviral drugs. These findings suggest that modifications to the thiazole ring can enhance antiviral potency and selectivity against HCV .
Anticancer Applications
Thiazole-containing compounds have been extensively studied for their anticancer properties. The unique structural features of this compound contribute to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and liver (HEPG2) cancer cells. The compound demonstrated a significant growth inhibition percentage (GI50) across multiple cancer types, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Applications
The antimicrobial activity of thiazole derivatives has also been a focal point in research. This compound has shown effectiveness against a range of bacterial strains.
Case Study: In Vitro Antimicrobial Evaluation
A series of experiments revealed that this compound exhibits considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that the compound could serve as a potential candidate for developing new antibiotics .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and thiazole rings are susceptible to oxidation. Key findings include:
-
Thiophene ring oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid generates sulfone derivatives, altering electronic properties.
-
Thiazole ring oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) yields thiazole N-oxide, enhancing polarity.
Table 1: Oxidation Reactions and Outcomes
| Reactant | Reagent/Conditions | Product | Effect on Bioactivity |
|---|---|---|---|
| Thiophene moiety | H₂O₂ (30%), AcOH, 60°C, 4h | Thiophene sulfone derivative | Reduced lipophilicity |
| Thiazole moiety | mCPBA, DCM, 0°C, 2h | Thiazole N-oxide | Increased solubility |
Reduction Reactions
The acetamide group undergoes selective reduction:
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the acetamide to a secondary amine, forming N-(3-aminophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethylamine.
Key Data :
-
Reaction yield : ~65% (optimized with anhydrous conditions).
-
Mechanism : LiAlH₄ cleaves the C=O bond via nucleophilic acyl substitution.
Nucleophilic Substitution
The thiazole ring participates in electrophilic substitution:
-
C-5 position reactivity : Reacts with iodomethane (CH₃I) in DMF/K₂CO₃ to form 5-methylthiazole derivatives.
-
Thiophene functionalization : Bromination with NBS (N-bromosuccinimide) yields 5-bromothiophene analogs.
Table 2: Substitution Reactions
| Position | Reagent | Conditions | Product Application |
|---|---|---|---|
| Thiazole C-5 | CH₃I, K₂CO₃, DMF | 80°C, 6h | Enhanced HDAC6 inhibition |
| Thiophene C-5 | NBS, AIBN, CCl₄ | Reflux, 12h | Cross-coupling precursor |
Cycloaddition and Ring-Opening
The thiazole ring engages in [4+2] cycloaddition:
-
With dienophiles : Reacts with maleic anhydride under microwave irradiation to form bicyclic adducts.
-
Ring-opening : Treatment with NaOH (10%) hydrolyzes thiazole to thioamide derivatives.
Biological Activity-Linked Reactivity
The compound’s anticancer mechanism involves:
-
HDAC6 inhibition : The thiazole-thiophene core binds to HDAC6’s catalytic domain, disrupting α-tubulin deacetylation (IC₅₀ = 2.95 μM) .
-
Metabolic oxidation : Cytochrome P450 enzymes oxidize the thiophene ring to reactive sulfoxide intermediates, contributing to off-target effects.
Stability and Degradation
-
Photodegradation : UV light (254 nm) induces cleavage of the acetamide bond, forming 3-acetamidoaniline and thiazole-thiophene fragments.
-
Hydrolytic stability : Stable in pH 5–7 but degrades in strong acids/bases via amide hydrolysis.
Figure 1: Degradation Pathways
textUV Light N-(3-acetamidophenyl)─2[...]acetamide → 3-Acetamidoaniline + Thiazole-thiophene acid │ H₂SO₄ (1M) └→ Hydrolyzed amide + Thiophene sulfonic acid
Synthetic Derivatives and SAR
Modifications at the thiazole C-4 position improve potency:
-
Methylation : Increases metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h for parent compound).
-
Halogenation : Bromo-derivatives show 3-fold higher HDAC6 affinity .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties . Experimental protocols and mechanistic data align with trends observed in structurally related thiazole derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Analysis
- Thiophene-Thiazole Core : The thiophene-thiazole combination (as in the target compound) is associated with π-π stacking interactions in receptor binding, as seen in NMDA receptor modulators () and antimicrobial agents ().
- Acetamide Linker : The acetamide group enhances solubility and facilitates hydrogen bonding with biological targets. Mirabegron () exemplifies this with its β3-adrenergic receptor affinity.
- Substituent Effects :
Spectroscopic and Crystallographic Insights
- Spectroscopy : Detailed NMR and IR data for thiophene-containing acetamides (e.g., ) confirm structural integrity through characteristic peaks for thiophene (δ ~7.0–7.5 ppm in ¹H NMR) and thiazole (C=S stretch ~690 cm⁻¹ in IR).
Q & A
Q. How can accelerated stability studies inform storage conditions for this compound?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of acetamide to carboxylic acid).
- Stability-Indicating Assays : Use DSC/TGA to assess melting point consistency (e.g., reports 170–315°C for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
